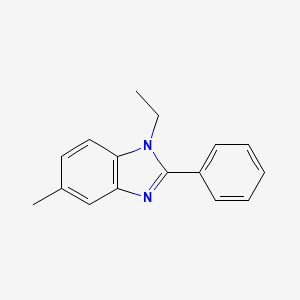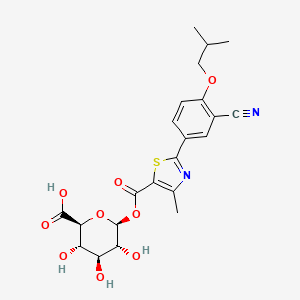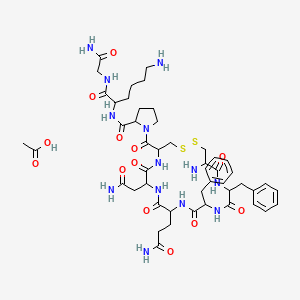
Fmoc-aminooxy-PEG4-acid
Descripción general
Descripción
Fmoc-aminooxy-PEG4-acid: is a polyethylene glycol-based linker compound used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). It features an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal carboxylic acid. This compound is valued for its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds .
Mecanismo De Acción
Target of Action
Fmoc-Aminooxy-PEG4-acid is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The this compound molecule contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as it enhances the bioavailability of the compound.
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This degradation can alter cellular processes and potentially lead to desired therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . Additionally, the presence of primary amine groups and activators is necessary for the formation of the amide bond . The compound’s stability and efficacy can also be affected by temperature and storage conditions .
Análisis Bioquímico
Biochemical Properties
Fmoc-aminooxy-PEG4-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker in PROTACs. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . This allows for the selective degradation of target proteins via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-aminooxy-PEG4-acid typically involves the protection of the aminooxy group with an Fmoc group. The terminal carboxylic acid can then be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-aminooxy-PEG4-acid primarily undergoes substitution reactions. The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free aminooxy group. This free aminooxy group can then participate in further conjugation reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or DCC are used as activators for forming stable amide bonds with primary amines
Major Products: The major products formed from these reactions include the free aminooxy compound after deprotection and various conjugated products depending on the primary amine used in the amide bond formation .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-aminooxy-PEG4-acid is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application leverages the compound’s ability to form stable amide bonds and increase solubility .
Biology and Medicine: In biological and medical research, this compound is used to create conjugates for targeted drug delivery and imaging. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for various biomedical applications .
Industry: In the pharmaceutical industry, this compound is used to modify the pharmacokinetic properties of drugs, improving their solubility, stability, and targeted delivery .
Comparación Con Compuestos Similares
- Fmoc-aminooxy-PEG-acid
- Fmoc-aminooxy-PEG-NHS ester
- Fmoc-Lys (biotin-PEG)-OH
Comparison: Fmoc-aminooxy-PEG4-acid is unique due to its specific PEG4 spacer length, which provides an optimal balance between solubility and flexibility. Compared to other similar compounds, it offers enhanced solubility in aqueous media and is particularly suited for applications requiring precise linker lengths .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNUHJABIFADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)



